7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one
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Overview
Description
7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that features a benzene ring fused to a thiazine ring. This compound is part of the benzothiazine family, which has been of significant interest due to its diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2H-benzo[b][1,4]thiazin-3(4H)-ones involves a copper-catalyzed cascade reaction. This method uses 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) via an SN2/deacetylation/coupling process . Another method involves the reaction of pyrrolo[2,1-c][1,4]oxazinetriones with 2-aminobenzenethiol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the copper-catalyzed cascade method mentioned above could be adapted for larger-scale production due to its efficiency and the diversity of products obtained .
Chemical Reactions Analysis
Types of Reactions
7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action for 7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. For example, benzothiazines have been shown to inhibit enzymes involved in bacterial cell wall synthesis, making them effective against tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzothiazine: This compound is structurally similar but lacks the isopropyl group.
4H-1,4-Benzothiazine: Another isomer with a different arrangement of atoms.
Phenothiazine: Contains an additional benzene ring and is used in antipsychotic medications.
Uniqueness
7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13NOS |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
7-propan-2-yl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C11H13NOS/c1-7(2)8-3-4-9-10(5-8)14-6-11(13)12-9/h3-5,7H,6H2,1-2H3,(H,12,13) |
InChI Key |
DQUFQDGHTRUGQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC(=O)CS2 |
Origin of Product |
United States |
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